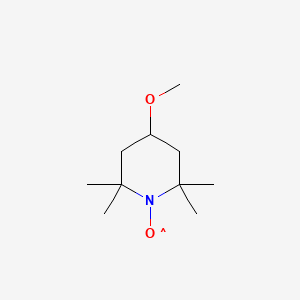

4-Methoxy-tempo

Description

Properties

Molecular Formula |

C10H20NO2 |

|---|---|

Molecular Weight |

186.27 g/mol |

InChI |

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3 |

InChI Key |

SFXHWRCRQNGVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO, is a stable nitroxide radical that has garnered significant attention across various scientific disciplines.[1][2] Its unique stable radical nature makes it a versatile tool in organic synthesis, polymer chemistry, and biomedical research.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is an orange solid at room temperature.[2] It is known to be soluble in a variety of organic solvents. A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀NO₂ | [3][4] |

| Molecular Weight | 186.27 g/mol | [3] |

| Appearance | Orange solid | [2] |

| Melting Point | 40 - 44 °C | [2][5] |

| CAS Number | 95407-69-5 | [3][4] |

Table 2: Solubility Data

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

Chemical Properties

The chemical reactivity of this compound is dominated by the presence of the nitroxide radical. This functional group allows it to act as a potent radical scavenger and a catalyst in various chemical transformations.

Table 3: Spectroscopic Data

| Technique | Expected Peaks/Signals |

| FTIR (cm⁻¹) | C-H stretching (aliphatic): ~2850-3000 cm⁻¹C-O stretching (ether): ~1050-1150 cm⁻¹N-O stretching (nitroxide): ~1350 cm⁻¹ |

| ¹H NMR (ppm) | Due to its paramagnetic nature, sharp, well-resolved ¹H NMR spectra are not typically obtained. Broadened signals are expected. |

| ¹³C NMR (ppm) | Signals for the piperidine ring carbons, the four methyl groups, and the methoxy group are expected. The methoxy carbon typically appears around 55-60 ppm.[6][7] |

| UV-Vis (nm) | A broad absorption band in the visible region, characteristic of nitroxide radicals, is expected around 430-470 nm.[8] |

Table 4: Electrochemical Data

The electrochemical behavior of this compound is characterized by a reversible one-electron oxidation to the corresponding oxoammonium cation.

| Property | Value | Conditions |

| Redox Couple | Nitroxide / Oxoammonium Cation | - |

| Redox Potential (E½) | ~ +0.6 to +0.8 V vs. Ag/AgCl | In acetonitrile |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

-

A second, more accurate determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute as the temperature approaches the previously determined melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Procedure (Qualitative):

-

Approximately 10 mg of this compound is added to 1 mL of the solvent in a test tube.

-

The mixture is agitated at room temperature for 1-2 minutes.

-

Visual inspection determines if the solid has dissolved.

Spectroscopic Analysis

An FTIR spectrum can be obtained using the KBr pellet method.

Procedure:

-

A small amount of this compound is finely ground with anhydrous potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.[1]

Due to the paramagnetic nature of this compound, standard NMR techniques will result in significantly broadened signals. Electron Paramagnetic Resonance (EPR) spectroscopy is the more appropriate technique for studying this compound.

The UV-Vis absorption spectrum of this compound can be recorded in a suitable organic solvent.

Procedure:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile).

-

The spectrum is recorded using a UV-Vis spectrophotometer, scanning from approximately 200 to 800 nm.

-

The wavelength of maximum absorbance (λmax) is determined.

Cyclic Voltammetry

The redox potential of this compound can be determined by cyclic voltammetry.

Procedure:

-

A solution of this compound (e.g., 1 mM) is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

The cyclic voltammogram is recorded using a three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

-

The potential is swept from an initial value where no reaction occurs to a potential sufficient to oxidize the nitroxide, and then back to the initial potential.

-

The half-wave potential (E½), which is an approximation of the standard redox potential, is determined from the average of the anodic and cathodic peak potentials.[9]

Key Applications and Signaling Pathways

This compound's unique properties lend it to several important applications, particularly as a catalyst for selective oxidation and as a scavenger of reactive oxygen species (ROS).

Catalytic Oxidation of Alcohols

This compound is an effective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The catalytic cycle involves the in-situ generation of the active oxidant, the oxoammonium cation.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H20NO2 | CID 10313435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radica… [cymitquimica.com]

- 5. This compound 97 95407-69-5 [sigmaaldrich.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-TEMPO: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Versatile Nitroxide Radical

For researchers, scientists, and professionals in drug development, 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) has emerged as a compound of significant interest. This stable nitroxide radical finds diverse applications, from a catalyst in organic synthesis to a valuable tool in biological studies investigating oxidative stress. This technical guide provides a comprehensive overview of its core properties, experimental protocols, and mechanisms of action.

Core Properties of this compound

This compound is a derivative of the well-known radical scavenger TEMPO. The addition of a methoxy group at the 4-position modifies its chemical properties, influencing its reactivity and applications.

| Property | Value | Citations |

| CAS Number | 95407-69-5 | [1][2] |

| Molecular Formula | C₁₀H₂₀NO₂ | [1][2] |

| Molecular Weight | 186.27 g/mol | [1][2] |

| Appearance | Orange solid | |

| Melting Point | 40.5-44 °C | [1] |

| Storage | 2-8°C, protected from light | [1] |

Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific fields.

-

Organic Synthesis: It is commonly employed as a catalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3][4][5] This method is valued for its mild reaction conditions and high chemoselectivity.

-

Radical Scavenging and Oxidative Stress Studies: As a stable free radical, this compound is effective in scavenging other free radicals, making it a valuable probe in studies related to oxidative stress, aging, and various diseases.[6] Its ability to selectively scavenge reactive oxygen species (ROS) allows researchers to investigate cellular mechanisms and potential therapeutic interventions.[6]

-

Polymer Chemistry: It serves as a spin label for studying molecular dynamics, enabling scientists to monitor the behavior of polymers under different conditions.[6]

-

Medicinal Chemistry: The radical-scavenging properties of this compound are being explored for potential therapeutic applications, particularly in the development of new treatments for diseases linked to oxidative damage.[6]

Signaling Pathway Modulation

Recent studies have highlighted the ability of this compound to modulate key cellular signaling pathways, providing insights into its biological effects.

MAPK Signaling Pathway

In human hepatoma HepG2 cells, this compound has been shown to induce cytotoxicity, autophagy, and DNA damage through the generation of reactive oxygen species (ROS) and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it leads to the phosphorylation of JNK, ERK1/2, and p38 MAPKs.

References

The Core Mechanism of 4-Methoxy-TEMPO as a Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO (4-MeO-TEMPO), is a stable nitroxide radical that has garnered significant interest for its potent radical scavenging capabilities. This technical guide provides a comprehensive overview of the core mechanisms through which 4-MeO-TEMPO exerts its antioxidant effects. It delves into its reactivity with various radical species, its role as a superoxide dismutase (SOD) mimetic, and its impact on critical signaling pathways involved in oxidative stress, such as the NF-κB pathway. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and application of 4-MeO-TEMPO in research and drug development.

Introduction to this compound

4-MeO-TEMPO belongs to the class of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives, which are characterized by a stable aminoxyl radical. This inherent stability allows 4-MeO-TEMPO to act as a potent scavenger of a wide array of reactive and unstable free radicals. Its utility spans various scientific domains, from a catalyst in organic synthesis to a valuable tool in biological studies investigating oxidative stress and its pathological consequences[1]. The methoxy group at the 4-position of the piperidine ring modulates its physicochemical properties, such as lipophilicity, influencing its distribution and activity in biological systems.

Core Mechanism of Radical Scavenging

The primary mechanism by which 4-MeO-TEMPO and other nitroxides scavenge radicals involves the donation of its unpaired electron to a reactive radical, thereby neutralizing it. This process converts the nitroxide into a non-radical species. A key feature of this mechanism is its catalytic nature in certain biological contexts, particularly in its role as a superoxide dismutase (SOD) mimetic.

Superoxide Dismutase (SOD) Mimetic Activity

One of the most significant radical scavenging functions of 4-MeO-TEMPO is its ability to mimic the enzymatic activity of superoxide dismutase. SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). 4-MeO-TEMPO can catalytically remove superoxide radicals through a two-step redox cycle:

-

Reduction of 4-MeO-TEMPO by Superoxide: The nitroxide radical of 4-MeO-TEMPO reacts with a superoxide radical, resulting in the formation of the corresponding oxoammonium cation and hydrogen peroxide.

-

Regeneration of 4-MeO-TEMPO: The oxoammonium cation is then reduced by another superoxide radical, regenerating the active 4-MeO-TEMPO nitroxide and producing molecular oxygen.

This cyclic process allows a single molecule of 4-MeO-TEMPO to neutralize multiple superoxide radicals, making it a highly efficient antioxidant.

Scavenging of Other Reactive Oxygen Species (ROS)

Beyond its SOD mimetic activity, 4-MeO-TEMPO can also scavenge other detrimental reactive oxygen species. While specific rate constants for 4-MeO-TEMPO are not extensively documented, studies on the parent compound, TEMPO, provide valuable insights into its reactivity. It has been shown that TEMPO can effectively scavenge hydroxyl radicals (•OH) and carbon-centered radicals[2]. The reaction with hydroxyl radicals is particularly important as •OH is one of the most damaging ROS in biological systems.

Quantitative Data on Radical Scavenging Activity

Quantifying the radical scavenging efficacy of 4-MeO-TEMPO is crucial for its application. While specific kinetic data for 4-MeO-TEMPO remains an area of active research, the following table summarizes the available quantitative data for the parent compound, TEMPO, which serves as a valuable reference. The reactivity of 4-MeO-TEMPO is expected to be in a similar range, with the methoxy group potentially influencing its partitioning into different cellular compartments.

| Radical Species | Reactant | Rate Constant (k) [M⁻¹s⁻¹] | Method | Reference |

| Superoxide (O₂•⁻) | TEMPO | 7 x 10⁴ - 1.2 x 10⁵ (at pH 7.8) | Spectrophotometry, Chemiluminescence | [3] |

| Tyrosyl Radical (TyrO•) | TEMPO | ~10⁸ | Pulse Radiolysis | [4] |

| Tryptophanyl Radical (TrpN•) | TEMPO | 7 x 10⁶ | Pulse Radiolysis | [4] |

| Protein Radicals (TrpN• on Lysozyme) | TEMPO | 1.5 x 10⁷ | Pulse Radiolysis | [4] |

| Protein Radicals (TrpN• on Pepsin) | TEMPO | 1.1 x 10⁸ | Pulse Radiolysis | [4] |

| Protein Radicals (TyrO• on Pepsin) | TEMPO | ~4 x 10⁷ | Pulse Radiolysis | [4] |

Impact on Signaling Pathways: The NF-κB Example

Reactive oxygen species are not only directly damaging to cellular components but also act as signaling molecules that can activate pro-inflammatory pathways. A key example is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. ROS can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By scavenging ROS, 4-MeO-TEMPO can prevent the activation of IKK and subsequent NF-κB activation, thereby exerting anti-inflammatory effects.

Experimental Protocols for Assessing Radical Scavenging Activity

A variety of in vitro assays are commonly employed to determine the radical scavenging capacity of compounds like 4-MeO-TEMPO. Below are detailed protocols for three widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 4-MeO-TEMPO in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the 4-MeO-TEMPO solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the sample solution to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reaction with potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to the colorless ABTS, and the change in absorbance is measured.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

Before use, dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare various concentrations of the 4-MeO-TEMPO solution.

-

Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•⁺ solution.

-

Mix and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in 75 mM PBS (pH 7.4).

-

Prepare a stock solution of AAPH in 75 mM PBS (pH 7.4).

-

Prepare a series of Trolox standards for the calibration curve.

-

Prepare various dilutions of the 4-MeO-TEMPO sample.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the sample, Trolox standard, or blank (PBS) to the appropriate wells.

-

Incubate the plate at 37°C for at least 10 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

-

-

Calculation:

-

Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

A calibration curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of the sample is determined by comparing its net AUC to the Trolox calibration curve and is expressed as micromoles of Trolox equivalents per liter or gram of sample.

-

Advanced Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for the direct detection and characterization of radical species. For studying the radical scavenging activity of 4-MeO-TEMPO, EPR can be used in several ways:

-

Direct Measurement: The stable nitroxide radical of 4-MeO-TEMPO has a characteristic three-line EPR spectrum. The decrease in the intensity of this signal upon reaction with other radicals can be monitored to determine the reaction kinetics.

-

Spin Trapping: In this method, a spin trap (a diamagnetic molecule) is used to react with a short-lived radical to form a more stable radical adduct with a characteristic EPR spectrum. The ability of 4-MeO-TEMPO to compete with the spin trap for the short-lived radical can be used to determine its scavenging rate constant.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It can provide information about the antioxidant capacity of 4-MeO-TEMPO by measuring its oxidation potential. A lower oxidation potential generally indicates a greater ability to donate an electron and act as an antioxidant.

Experimental Setup: A typical CV setup consists of a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution containing 4-MeO-TEMPO and a supporting electrolyte.

Procedure: A potential is swept between two set values, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) will show peaks corresponding to the oxidation and reduction of 4-MeO-TEMPO. The position and shape of these peaks provide information about its redox behavior and, by extension, its antioxidant potential.

Conclusion

This compound is a versatile and potent radical scavenger with a multifaceted mechanism of action. Its ability to act as a superoxide dismutase mimetic and to scavenge a range of other reactive oxygen species makes it a valuable tool for mitigating oxidative stress in biological systems. The provided experimental protocols offer a framework for quantifying its antioxidant capacity, while the elucidation of its impact on signaling pathways like NF-κB highlights its potential therapeutic applications in inflammatory diseases. Further research to determine the specific reaction rate constants of 4-MeO-TEMPO with various radicals will provide a more complete quantitative picture of its scavenging prowess and facilitate its more precise application in research and drug development.

References

A Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-methoxy-TEMPO, is a stable aminoxyl free radical that serves as a versatile tool in organic synthesis and materials science.[1][2] As a derivative of the well-known TEMPO radical, it is frequently employed as a catalyst for the selective oxidation of alcohols.[2] Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group.[3] this compound also acts as a radical scavenger and has been investigated as a model compound for hindered amine light stabilizers (HALS).[2][4] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-2,2,6,6-tetramethylpiperidine. The first step involves the oxidation of the piperidine to its corresponding stable nitroxyl radical, 4-hydroxy-TEMPO (TEMPOL). The second step is the etherification of the hydroxyl group to a methoxy group.

-

Oxidation of Precursor : 4-hydroxy-2,2,6,6-tetramethylpiperidine is oxidized to 4-hydroxy-TEMPO. A common and efficient method utilizes hydrogen peroxide with a sodium tungstate catalyst.[5]

-

Etherification : The hydroxyl group of 4-hydroxy-TEMPO is methylated to yield this compound. This is typically achieved via a Williamson ether synthesis, using a methylating agent in the presence of a base.

Caption: Synthetic route to this compound from its piperidine precursor.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 95407-69-5 | [1][6] |

| Molecular Formula | C₁₀H₂₀NO₂ | [4][6] |

| Molecular Weight | 186.27 g/mol | [1][4][6] |

| Appearance | Orange to dark red powder/crystal | [7][8] |

| Melting Point | 40.5-44 °C | [1][8] |

| Purity | ≥97% | [1][8] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| Mass Spec. (ESI-MS) | [M+H]⁺ expected at m/z 187.15 | [2] |

| EPR Spectroscopy | Exhibits a characteristic three-line spectrum typical of nitroxide radicals due to hyperfine coupling with the ¹⁴N nucleus. | [9] |

| ¹H NMR (Reduced Form) | Due to its paramagnetic nature, the sample must be reduced (e.g., with phenylhydrazine) for NMR analysis. The spectrum of the resulting hydroxylamine would show characteristic peaks for the piperidine ring protons and the methoxy group. | [10] |

| ¹³C NMR (Reduced Form) | Similar to ¹H NMR, analysis requires reduction to a diamagnetic species. The spectrum would show signals for the piperidine carbons and the methoxy carbon. | [10] |

| Infrared (IR) | Data available from spectral databases. | [4] |

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-TEMPO (Intermediate)

This protocol is adapted from established methods for the oxidation of hindered amines.[5]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.

-

Catalyst Addition : Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, ~0.02 equivalents) to the solution and stir until fully dissolved.

-

Oxidant Addition : Cool the reaction mixture to 0-5°C using an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂, ~2.2 equivalents) dropwise, maintaining the internal temperature below 10°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The solution will typically turn a deep orange-red color.

-

Workup : Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-hydroxy-TEMPO as an orange-red solid. The product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a general procedure based on Williamson ether synthesis.

-

Reaction Setup : In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-TEMPO (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition : Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the alkoxide.

-

Methylation : Slowly add a methylating agent, such as methyl iodide (CH₃I, ~1.2 equivalents), to the reaction mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Purification : Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[10]

Characterization Workflow

A systematic workflow is essential for confirming the identity, purity, and structure of the synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

Protocol 3: Characterization Techniques

-

Electron Paramagnetic Resonance (EPR) Spectroscopy :

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene or ethanol).

-

Transfer the solution to a standard EPR tube.

-

Record the X-band EPR spectrum at room temperature.

-

The resulting spectrum should show three sharp lines of equal intensity, characteristic of a nitroxyl radical tumbling freely in solution.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Reduction : Due to the paramagnetic nature of the radical, the sample must first be converted to its diamagnetic hydroxylamine form.[10] Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃). Add a reducing agent, such as a few drops of phenylhydrazine, until the orange-red color disappears.

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on the resulting colorless solution. Analyze the spectra for the expected signals corresponding to the methoxy group, the piperidine ring protons, and the methyl groups.

-

-

Mass Spectrometry (MS) :

-

Prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Conclusion

The synthesis of this compound from its 4-hydroxy-piperidine precursor is a robust and well-established process involving oxidation followed by etherification. Proper characterization using a combination of spectroscopic techniques, particularly EPR for radical confirmation and NMR on a reduced sample for structural elucidation, is critical to ensure the purity and identity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this important stable radical in their work.

References

- 1. 4-甲氧基-四甲基哌啶氧自由基 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-メトキシ-TEMPO 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H20NO2 | CID 10313435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radica… [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

A Tale of Two Radicals: An In-depth Technical Guide to TEMPO and 4-Methoxy-TEMPO

For Researchers, Scientists, and Drug Development Professionals

In the realm of selective oxidation catalysis and stable free radicals, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO, has carved out a significant niche. Its utility in organic synthesis, polymer chemistry, and biophysical studies is well-documented. A close relative, 4-Methoxy-TEMPO, offers subtle yet impactful variations in its physicochemical properties and reactivity. This technical guide provides a comprehensive comparison of these two pivotal molecules, offering a deep dive into their core differences, experimental applications, and underlying mechanisms.

Physicochemical Properties: A Comparative Overview

The introduction of a methoxy group at the C4 position of the piperidine ring in this compound subtly alters its physical and chemical characteristics when compared to the parent TEMPO molecule. These differences, though seemingly minor, can have significant implications for solubility, reactivity, and biological interactions.

| Property | TEMPO | This compound |

| Molecular Formula | C₉H₁₈NO | C₁₀H₂₀NO₂ |

| Molar Mass | 156.25 g/mol | 186.27 g/mol [1][2][3] |

| Appearance | Red-orange crystalline solid | Orange solid[1][4] |

| Melting Point | 36-38 °C | 40-44 °C[1][2][4] |

| Water Solubility | Insoluble | - |

| Organic Solvent Solubility | Soluble in most organic solvents | Soluble in organic solvents[1] |

| Storage Temperature | Room Temperature | 2-8 °C[1][2][4] |

Reactivity and Catalytic Applications: Subtle Shifts in Performance

Both TEMPO and this compound are renowned for their role as catalysts in the selective oxidation of primary alcohols to aldehydes and, under certain conditions, to carboxylic acids. The active species in these reactions is the N-oxoammonium cation, formed in situ through the oxidation of the nitroxyl radical.

The electron-donating nature of the methoxy group in this compound can influence the redox potential of the nitroxyl radical, potentially affecting its catalytic efficiency. While comprehensive side-by-side kinetic studies are not extensively documented in a single source, a landmark paper by Anelli et al. highlighted the high efficiency of this compound in a biphasic oxidation system.[5]

A comparative study on the genotoxicity of TEMPO and its derivatives, including this compound, revealed differences in their biological activity. In the absence of metabolic activation, 4-oxo-TEMPO was found to be the most potent mutagen in the mouse lymphoma assay, followed by this compound, TEMPO, and then 4-hydroxy-TEMPO.[6] In terms of inducing DNA damage, TEMPO was the most potent, while this compound was the weakest among the tested derivatives.[6]

Spectroscopic Properties: Probing with Electron Paramagnetic Resonance (EPR)

As stable free radicals, both TEMPO and this compound are paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. This technique is highly sensitive to the local environment of the unpaired electron, making these molecules valuable as spin labels to probe the structure and dynamics of macromolecules.

The EPR spectrum of a nitroxide radical is characterized by a three-line pattern arising from the hyperfine interaction between the unpaired electron and the 14N nucleus. The precise splitting and line shape are sensitive to the rotational motion of the nitroxide and the polarity of its environment. While specific comparative EPR data for TEMPO and this compound is sparse in a single report, it is expected that the methoxy group would have a minimal effect on the intrinsic hyperfine coupling constant but could influence the rotational dynamics and partitioning into different microenvironments.

Experimental Protocols: A Practical Guide

Synthesis of this compound

While a detailed, peer-reviewed protocol for the synthesis of this compound from a readily available precursor was not found in the immediate search results, its preparation generally involves the methylation of 4-hydroxy-TEMPO (TEMPOL). This would typically be achieved using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

TEMPO- and this compound-Catalyzed Oxidation of Alcohols

The following protocol, adapted from the work of Anelli et al., describes a general procedure for the selective oxidation of primary alcohols.[5]

Materials:

-

Primary alcohol

-

This compound (or TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate and potassium bromide.

-

Add a catalytic amount of this compound (or TEMPO).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

The product can be further purified by column chromatography if necessary.

For the oxidation to carboxylic acids, the addition of a phase-transfer catalyst can accelerate the reaction.[5]

Site-Directed Spin Labeling (SDSL) with TEMPO Derivatives

TEMPO derivatives functionalized with a reactive group (e.g., maleimide, iodoacetamide) are commonly used to label cysteine residues in proteins for EPR studies.

General Procedure:

-

Reduce any existing disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Remove the reducing agent by dialysis or gel filtration.

-

Add a 5- to 10-fold molar excess of the TEMPO-maleimide spin label to the protein solution.

-

Incubate the reaction mixture at 4 °C overnight or at room temperature for a few hours.

-

Remove the unreacted spin label by dialysis or gel filtration.

-

The labeled protein is then ready for EPR analysis.

Mandatory Visualizations

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Workflow for Alcohol Oxidation

Caption: Experimental workflow for alcohol oxidation.

Logical Relationship of TEMPO Derivatives

Caption: Relationship of TEMPO and its 4-substituted derivatives.

Conclusion

Both TEMPO and this compound stand as powerful tools in the arsenal of the modern chemist and biochemist. While TEMPO remains the more extensively studied and broadly applied radical, this compound presents itself as a valuable alternative with distinct properties that can be advantageous in specific applications, particularly in biphasic reaction systems. The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the substrate, solvent system, and desired outcome. This guide provides the foundational knowledge for researchers to make an informed decision and to effectively harness the unique capabilities of these stable nitroxyl radicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 95407-69-5 [sigmaaldrich.com]

- 3. This compound | C10H20NO2 | CID 10313435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Application of 4-Methoxy-TEMPO in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) in common organic solvents, alongside a detailed experimental protocol for its application in the renowned Anelli-Montanari oxidation of alcohols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Topic: Solubility of this compound

Qualitative Solubility Data

Based on available information, this compound is generally described as being soluble in organic solvents.[2] For a structurally similar compound, TEMPOL (4-hydroxy-TEMPO), the solubility in ethanol, DMSO, and dimethylformamide is reported to be approximately 30 mg/mL.[3] This suggests that this compound, with its methoxy group being less polar than a hydroxyl group, would exhibit comparable or potentially greater solubility in a range of common organic solvents. The parent compound, TEMPO, is noted to be soluble in all organic solvents but insoluble in water.[4][5]

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, inferred from its chemical properties and the behavior of related compounds.

| Solvent Name | Chemical Formula | Polarity | Expected Solubility |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocols

A significant application of this compound is as a catalyst in the selective oxidation of primary alcohols to aldehydes, a reaction famously described by Anelli and Montanari.[1]

Anelli-Montanari Oxidation of a Primary Alcohol

This protocol outlines a general procedure for the oxidation of a primary alcohol to the corresponding aldehyde using this compound as the catalyst.

Materials:

-

Primary alcohol

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium hypochlorite solution (NaOCl, commercial bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of this compound (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

-

Buffering: Add an aqueous solution of sodium bicarbonate. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath.

-

Oxidation: While stirring vigorously, add the aqueous sodium hypochlorite solution dropwise, ensuring the temperature remains at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purification: The crude product can be further purified by techniques such as column chromatography or distillation if necessary.

Mandatory Visualization

The following diagram illustrates the catalytic cycle of TEMPO-mediated alcohol oxidation, a fundamental process in which this compound plays a crucial role.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methoxy-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO) is a stable nitroxide radical increasingly utilized in organic synthesis, polymer chemistry, and biomedical research due to its efficacy as a radical scavenger and catalyst.[1] A comprehensive understanding of its thermal stability and decomposition profile is paramount for ensuring its safe handling, storage, and effective application, particularly in processes requiring elevated temperatures. This technical guide provides a detailed overview of the thermal behavior of this compound, drawing upon available data for the parent compound, TEMPO, and other 4-substituted derivatives. It outlines potential decomposition pathways, presents generalized experimental protocols for thermal analysis, and offers insights into the factors influencing its stability.

Introduction

This compound is an orange solid with a melting point in the range of 40-44 °C.[1] Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the aminoxyl group, which shields the radical. However, like all organic molecules, it is susceptible to decomposition at elevated temperatures. This guide aims to consolidate the current understanding of the thermal properties of this compound, providing a valuable resource for professionals working with this compound.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₀NO₂ | |

| Molecular Weight | 186.27 g/mol | |

| Appearance | Orange solid | [1] |

| Melting Point | 40-44 °C | [1] |

| Storage Temperature | 2-8 °C | |

| CAS Number | 95407-69-5 |

Table 2: Thermal Decomposition Data for Related TEMPO Derivatives

| Compound | Onset Decomposition Temperature (°C) | Technique | Reference(s) |

| 4-oxo-TEMPO | 110 | TGA | [2] |

| 4-hydroxy-TEMPO | > 115 | TGA | [2] |

Note: The decomposition temperatures are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

Thermal Decomposition Pathways

The thermal decomposition of nitroxide radicals like this compound can proceed through several pathways. The primary mechanisms are believed to involve disproportionation and fragmentation of the piperidine ring.

Disproportionation

At elevated temperatures, nitroxides can undergo disproportionation to form a nitrone and a hydroxylamine.[3] This pathway is particularly relevant for nitroxides possessing α-hydrogens, which is not the case for the core TEMPO structure. However, bimolecular reactions at high concentrations and temperatures can still lead to similar products.

Fragmentation and Rearrangement

A more likely decomposition pathway for this compound at higher temperatures involves the homolytic cleavage of bonds within the piperidine ring, leading to the formation of various smaller, volatile molecules. The methoxy group at the 4-position may also influence the fragmentation pattern, potentially leading to the formation of formaldehyde or other methanol-derived products.

Below is a generalized logical diagram illustrating potential decomposition routes.

References

The Role of 4-Methoxy-TEMPO in the Attenuation of Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Consequently, the development of effective antioxidant therapies represents a significant focus in contemporary drug discovery. 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO (4-MeO-TEMPO), has emerged as a promising therapeutic agent due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the role of 4-MeO-TEMPO in inhibiting oxidative stress, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Introduction to this compound

This compound is a stable nitroxide radical that belongs to the class of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives.[1] Its unique molecular structure enables it to act as a potent scavenger of free radicals and a superoxide dismutase (SOD) mimetic, thereby mitigating the damaging effects of oxidative stress.[2][3] Piperidine nitroxides, including 4-MeO-TEMPO, have demonstrated therapeutic potential in a variety of applications, such as cancer prevention, protection against ionizing radiation, and as contrast agents in magnetic resonance imaging.[1] This document will delve into the specific mechanisms and experimental evidence supporting the role of 4-MeO-TEMPO as an inhibitor of oxidative stress.

Mechanism of Action

The primary mechanism by which 4-MeO-TEMPO combats oxidative stress is through its ability to catalytically detoxify superoxide radicals, a major form of ROS in biological systems.[3] This SOD-mimetic activity involves the reduction of the nitroxide to the corresponding hydroxylamine by superoxide, followed by its re-oxidation back to the nitroxide by another superoxide molecule, completing a catalytic cycle.

Beyond its direct ROS scavenging activity, 4-MeO-TEMPO has been shown to modulate key signaling pathways implicated in the cellular response to oxidative stress. Notably, it can influence the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling cascades.[1][4]

Quantitative Data on the Efficacy of this compound

The following tables summarize quantitative data from various studies, highlighting the efficacy of 4-MeO-TEMPO in mitigating oxidative stress and its downstream effects.

Table 1: In Vitro Efficacy of this compound in HepG2 Cells

| Parameter | Concentration of 4-MeO-TEMPO | Treatment Duration | Observed Effect | Reference |

| ROS Levels (H2DCF-DA) | 0.5–5 mM | 2–6 h | Increased ROS intensity | [1][5] |

| Glutathione (GSH) Levels | 0.5–5 mM | 2–6 h | Decreased GSH levels | [1][5] |

| DNA Damage (Comet Assay) | 0.5–5 mM | 4 h | Increased DNA tail intensity | [1] |

| JNK Phosphorylation | Not specified | 4 h | Partially reversed by NAC pretreatment | [1] |

| Cell Viability | 0.5–5 mM | 4 h | Attenuated by NAC pretreatment | [6] |

Table 2: In Vitro Efficacy of this compound in Human Aortic Endothelial Cells (HAEC)

| Parameter | Concentration of 4-MeO-TEMPO | Inducing Agent | Observed Effect | Reference |

| Adhesion Molecules (VCAM-1, ICAM-1, E-selectin, JAM-C) | 25 µM | Serum Amyloid A (SAA) | Inhibition of SAA-mediated increases | [3] |

| NF-κB p65 Activation | 25 µM | SAA | Mitigation of SAA-mediated increases | [3] |

| Mitochondrial ROS (MitoSox Red) | 25 µM | SAA | Inhibition of SAA-induced production | [7] |

| Mitochondrial Membrane Potential | 25 µM | SAA | Improvement of SAA-induced reduction | [7] |

| cGMP Levels | 25 µM | SAA | Significant increase compared to SAA-treated cells | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage of 4-MeO-TEMPO | Treatment Regimen | Key Findings | Reference |

| C57BL/6 Mice | Dextran Sodium Sulfate (DSS)-Induced Colitis | 15 mg/kg | i.p. injection, twice daily for 9 days | Attenuated body-weight loss, improved clinical score, inhibited serum lipid peroxidation. | [8] |

| ApoE-deficient Mice | Serum Amyloid A (SAA)-Mediated Vascular and Renal Dysfunction | 15 mg/kg | i.p. injection, prophylactic or therapeutic | Restored vascular function, diminished renal fibrosis. | [4] |

| Zebrafish | Mycobacterium marinum Infection | Not specified | Not specified | Inhibited mitochondrial ROS production, decreased infection-induced cell death. | [9] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

Assessment of Intracellular ROS in HepG2 Cells

Objective: To quantify the levels of intracellular ROS following treatment with 4-MeO-TEMPO.

Materials:

-

HepG2 cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) stain

-

N-acetylcysteine (NAC) (for control experiments)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 4-MeO-TEMPO (e.g., 0.5–5 mM) for the desired time points (e.g., 0.5, 1, 2, 4, and 6 hours). For control experiments, pre-treat a set of cells with 10 mM NAC for 1 hour prior to 4-MeO-TEMPO treatment.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with H2DCF-DA stain in the dark for a specified period, according to the manufacturer's instructions.

-

Wash the cells again with PBS to remove excess stain.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.[6]

Comet Assay for DNA Damage Assessment

Objective: To evaluate the extent of DNA damage in cells treated with 4-MeO-TEMPO.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

Procedure:

-

Harvest the cells treated with 4-MeO-TEMPO.

-

Embed the cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and perform electrophoresis. This allows the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

-

After electrophoresis, neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the intensity of the comet tail relative to the head.[1]

In Vivo Murine Model of DSS-Induced Colitis

Objective: To assess the therapeutic efficacy of 4-MeO-TEMPO in a model of inflammatory bowel disease.

Materials:

-

C57BL/6 mice

-

Dextran sodium sulfate (DSS)

-

This compound

-

Vehicle control (e.g., 10% v/v DMSO + 90% v/v PBS)

Procedure:

-

Induce colitis in mice by administering 3% w/v DSS in their drinking water ad libitum for 9 days.

-

Administer 4-MeO-TEMPO (15 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection twice daily throughout the DSS challenge.

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a clinical score.

-

At the end of the experiment, collect serum to measure markers of lipid peroxidation.

-

Harvest the colons for histopathological analysis to assess crypt integrity, goblet cell density, and cellular infiltration.[8]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of 4-MeO-TEMPO.

References

- 1. ROS generation and JNK activation contribute to this compound-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ROS generation and JNK activation contribute to this compound-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The nitroxide this compound inhibits the pathogenesis of dextran sodium sulfate-stimulated experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cyclic nitroxide antioxidant this compound decreases mycobacterial burden in vivo through host and bacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of 4-Methoxy-TEMPO in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO or 4-MeO-TEMPO, is a stable nitroxide radical that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique redox properties allow it to act as a potent catalyst, a selective oxidizing agent, and a modulator of cellular signaling pathways. This technical guide provides an in-depth exploration of the core applications of this compound in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is multifaceted, spanning from its application in the synthesis of complex drug intermediates to its direct pharmacological effects on cellular systems.

Catalytic Oxidation in Drug Synthesis

This compound is a well-established catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] This catalytic system is highly valued in the pharmaceutical industry for its mild reaction conditions and high yields, making it a "green" alternative to heavy metal-based oxidants.[4] The active oxidizing species is the N-oxoammonium ion, which is generated in situ and regenerated by a co-oxidant.

Quantitative Data: Catalytic Alcohol Oxidation

| Substrate | Product | Co-oxidant System | Catalyst Loading (mol%) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | (bpy)Cu(I)/Air | Not specified | 95 | [5] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | (bpy)Cu(I)/Air | Not specified | 98 | [5] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | (bpy)Cu(I)/Air | Not specified | 93 | [5] |

| Various primary alcohols | Corresponding aldehydes | Cu(I)/bpy/NMI/Air | Not specified | ~65 (average) | [6] |

| Benzyl alcohol | Benzaldehyde | m-CPBA | Not specified | 59 | [7] |

Experimental Protocol: Aerobic Oxidation of a Primary Alcohol

This protocol is adapted from a procedure utilizing a Cu(I)/TEMPO catalyst system for the aerobic oxidation of primary alcohols.[3][6]

Materials:

-

Primary alcohol (e.g., 4-nitrobenzyl alcohol)

-

This compound

-

Copper(I) bromide (CuBr)

-

2,2'-bipyridine (bpy)

-

N-methylimidazole (NMI)

-

Acetonitrile (CH3CN)

-

Pentane

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve the primary alcohol in acetonitrile.

-

Add CuBr to the solution, which should turn pale green.

-

Add bpy and this compound. The solution will turn deep red-brown.

-

Add NMI dropwise. The color will fade to a lighter red-brown.

-

Stir the reaction mixture at room temperature under ambient air. The reaction is complete when the color changes from red-brown to a turbid green, signifying the consumption of the starting material (typically 30-60 minutes).[6]

-

Quench the reaction by adding water and pentane. The organic layer will be pale pink, and the aqueous layer will be blue.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by appropriate methods, such as recrystallization or column chromatography.

Diagram: Catalytic Cycle of TEMPO-mediated Alcohol Oxidation

Caption: Catalytic cycle of 4-MeO-TEMPO in alcohol oxidation.

Pro-oxidant Activity and Anticancer Potential

While often lauded for its antioxidant properties, under certain cellular conditions, this compound can exhibit pro-oxidant activity, leading to cytotoxicity, particularly in cancer cells.[8][9] This paradoxical effect is a promising avenue for anticancer drug development. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of cell death pathways.[8][9][10]

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Assay | Concentration Range | Effect | Reference |

| HepG2 (Human Hepatoma) | MTS | 0.5–5 mM (2-6 h) | Decreased cell viability | [10][11] |

| HepG2 (Human Hepatoma) | ATP content | 0.5–5 mM (2-6 h) | Decreased ATP levels | [11] |

| L5178Y (Mouse Lymphoma) | MLA | 0.1–10 mM (4 h) | Cytotoxic and mutagenic | [12] |

| L5178Y (Mouse Lymphoma) | Comet Assay | 6 mM | Significant DNA damage | [12] |

Experimental Protocol: Assessment of Cytotoxicity (MTS Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of this compound in HepG2 cells.[11]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Seed HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (medium with the same concentration of solvent) should also be prepared.

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Incubate the cells for the desired time periods (e.g., 2, 4, and 6 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Diagram: Signaling Pathway of 4-MeO-TEMPO-Induced Cytotoxicity

Caption: 4-MeO-TEMPO induces cytotoxicity via ROS-mediated pathways.

Spin Labeling for Mechanistic Studies

As a stable radical, this compound and its derivatives are employed as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy.[13][14] This technique allows for the investigation of molecular dynamics, protein-ligand interactions, and conformational changes in biomolecules, providing valuable insights into drug mechanisms of action.[14]

Experimental Protocol: General Workflow for Site-Directed Spin Labeling EPR

This is a generalized workflow for a site-directed spin labeling experiment.

Materials:

-

Purified protein of interest (with a unique cysteine residue for labeling)

-

A sulfhydryl-specific nitroxide spin label (e.g., a derivative of 4-amino-TEMPO)

-

Buffer solutions

-

Dialysis tubing or size-exclusion chromatography column

-

EPR spectrometer and capillaries

Procedure:

-

Protein Preparation: Ensure the protein of interest has a single, accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to introduce a cysteine at the target position and remove other reactive cysteines.

-

Spin Labeling Reaction: Dissolve the purified protein in a suitable buffer. Add a molar excess of the spin label and incubate to allow for covalent attachment to the cysteine residue.

-

Removal of Unreacted Label: Remove the excess, unreacted spin label by dialysis or size-exclusion chromatography.

-

EPR Spectroscopy: Load the spin-labeled protein sample into an EPR capillary. Record the EPR spectrum at the desired temperature.

-

Data Analysis: Analyze the EPR spectrum to obtain information about the mobility and environment of the spin label, which reflects the local protein structure and dynamics.

Diagram: Experimental Workflow for Site-Directed Spin Labeling EPR

Caption: General workflow for site-directed spin labeling EPR studies.

Conclusion

This compound is a versatile tool in the medicinal chemist's arsenal. Its applications range from facilitating the efficient synthesis of drug candidates to acting as a probe for intricate biological processes and even exhibiting potential as a therapeutic agent itself. The pro-oxidant effects observed in cancer cells highlight a promising area for the development of novel anticancer therapies. Further research into the nuanced redox biology of this compound and its derivatives will undoubtedly unveil new and exciting applications in the pursuit of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. ROS generation and JNK activation contribute to this compound-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ROS generation and JNK activation contribute to this compound-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Genotoxicity of TEMPO and 3 of Its Derivatives in Mouse Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for 4-Methoxy-TEMPO in Alcohol Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Methoxy-TEMPO (4-MeO-TEMPO) as a catalyst for the oxidation of alcohols. This document outlines the underlying reaction mechanisms, presents detailed experimental protocols for various established methods, and includes tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, or this compound (4-MeO-TEMPO), is a stable aminoxyl free radical that serves as an efficient catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its utility in organic synthesis is significant due to the mild reaction conditions and high selectivity that can be achieved, often avoiding the overoxidation of primary alcohols to carboxylic acids. The catalytic activity of 4-MeO-TEMPO is part of a broader class of TEMPO-mediated oxidations that have become indispensable tools in modern organic chemistry, finding applications in the synthesis of complex molecules and active pharmaceutical ingredients.[2][3]

The general principle involves the oxidation of the TEMPO radical to a more reactive N-oxoammonium salt, which is the active oxidant for the alcohol.[4][5] The reduced hydroxylamine species is then re-oxidized by a stoichiometric co-oxidant, thus completing the catalytic cycle.[4][5] Various co-oxidant systems have been developed to drive this process, each with its own advantages and substrate compatibility.

Catalytic Mechanism

The catalytic cycle of TEMPO-mediated alcohol oxidation involves the interconversion of three key species: the nitroxyl radical (TEMPO), the N-oxoammonium ion, and the hydroxylamine. The generally accepted mechanism is as follows:

-

Activation of the Catalyst : The 4-MeO-TEMPO radical is first oxidized by a stoichiometric co-oxidant (e.g., sodium hypochlorite, hypervalent iodine compounds) to the corresponding N-oxoammonium salt. This species is the active oxidant in the catalytic cycle.[4][5]

-

Alcohol Oxidation : The N-oxoammonium salt reacts with the alcohol substrate. In this step, the alcohol is oxidized to the corresponding aldehyde or ketone, and the N-oxoammonium salt is reduced to a hydroxylamine.[4][5]

-

Catalyst Regeneration : The resulting hydroxylamine is then re-oxidized back to the 4-MeO-TEMPO radical by the stoichiometric co-oxidant, allowing the catalytic cycle to continue.[4]

Under certain conditions, particularly with primary alcohols in the presence of water, the initially formed aldehyde can be further hydrated to a gem-diol, which can then be oxidized to a carboxylic acid.[4] The choice of reaction conditions and co-oxidant can often be tuned to favor either the aldehyde or the carboxylic acid product.

References

Application Notes and Protocols for 4-Methoxy-TEMPO in Nitroxide-Mediated Polymerization (NMP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 4-Methoxy-TEMPO (4-MeO-TEMPO) in nitroxide-mediated polymerization (NMP). NMP is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures, such as block copolymers.[][2] The use of 4-MeO-TEMPO, a derivative of the stable nitroxide radical TEMPO, offers a metal-free approach to polymer synthesis, which is particularly advantageous for biomedical applications where metal contamination is a concern.[]

Principle of Nitroxide-Mediated Polymerization (NMP)

NMP relies on the reversible termination of growing polymer chains by a stable nitroxide radical, such as 4-MeO-TEMPO.[][2] This process establishes a dynamic equilibrium between active (propagating) radical chains and dormant alkoxyamine species. The C-O bond in the alkoxyamine is thermally labile and can undergo homolytic cleavage to regenerate the propagating radical and the nitroxide.[] This reversible capping mechanism minimizes irreversible termination reactions, allowing for controlled chain growth.[][2]

The polymerization can be initiated in two primary ways:

-

Bimolecular Initiation: This involves a conventional radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)) and a nitroxide mediator. The initiator generates primary radicals that initiate monomer polymerization. The growing polymer chains are then reversibly capped by the nitroxide.[]

-

Unimolecular Initiation: This method utilizes a pre-synthesized alkoxyamine initiator, which contains both the initiating species and the mediating nitroxide. Upon heating, the alkoxyamine cleaves to generate the initiating radical and the nitroxide in a 1:1 stoichiometry.[]

Experimental Protocols

Protocol 1: Bulk Polymerization of Styrene using 4-MeO-TEMPO

This protocol describes a typical procedure for the bulk polymerization of styrene mediated by 4-MeO-TEMPO using a bimolecular initiation system.

Materials:

-

Styrene (freshly distilled to remove inhibitor)

-

This compound (4-MeO-TEMPO)

-

Benzoyl peroxide (BPO) (recrystallized)

-

Schlenk flask

-

Magnetic stir bar

-

Vacuum line

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Preparation: To a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10.0 g, 96.0 mmol), 4-MeO-TEMPO (e.g., 0.179 g, 0.96 mmol, 1.3 equivalents relative to BPO), and BPO (e.g., 0.178 g, 0.73 mmol).

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is backfilled with an inert gas (N₂ or Ar) and placed in a preheated oil bath at 125 °C. The polymerization is allowed to proceed with stirring for a specified time (e.g., 6-24 hours).

-

Quenching and Precipitation: The polymerization is quenched by rapidly cooling the flask in an ice bath. The viscous polymer solution is then dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated into a large excess of a non-solvent (e.g., methanol).

-

Purification and Drying: The precipitated polymer is collected by filtration, redissolved in THF, and reprecipitated into methanol. This process is repeated two to three times to remove unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of a Polystyrene-b-poly(methyl acrylate) (PS-b-PMA) Block Copolymer

This protocol outlines the synthesis of a diblock copolymer using a 4-MeO-TEMPO-terminated polystyrene macroinitiator.

Step 1: Synthesis of 4-MeO-TEMPO-terminated Polystyrene Macroinitiator

Follow Protocol 1 to synthesize a polystyrene homopolymer with a 4-MeO-TEMPO end-group. The molecular weight of the macroinitiator can be controlled by adjusting the ratio of monomer to initiator.

Step 2: Chain Extension with Methyl Acrylate

Materials:

-

4-MeO-TEMPO-terminated polystyrene macroinitiator (PS-4-MeO-TEMPO)

-

Methyl acrylate (MA) (freshly distilled)

-

Schlenk flask

-

Magnetic stir bar

-

Vacuum line

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Preparation: In a Schlenk flask, dissolve the PS-4-MeO-TEMPO macroinitiator (e.g., 2.0 g) in the second monomer, methyl acrylate (e.g., 8.0 g, 93.0 mmol).

-

Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.

-

Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at 130-140 °C. Allow the polymerization to proceed with stirring for the desired time.

-

Purification: Following the polymerization, cool the reaction and purify the resulting block copolymer by repeated precipitation from a suitable solvent (e.g., THF) into a non-solvent (e.g., methanol or a hexane/diethyl ether mixture). Dry the final product under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from NMP experiments using TEMPO derivatives. The data illustrates the effect of reaction parameters on monomer conversion, number-average molecular weight (Mn), and polydispersity index (Đ).

Table 1: Bulk Polymerization of Styrene Mediated by TEMPO

| Entry | [Styrene]:[BPO]:[TEMPO] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ |

| 1 | 100:1:1.3 | 125 | 6 | 45 | 5,200 | 1.15 |

| 2 | 100:1:1.3 | 125 | 12 | 70 | 8,100 | 1.18 |

| 3 | 200:1:1.3 | 125 | 12 | 65 | 15,500 | 1.21 |

| 4 | 100:0.5:1.3 | 125 | 12 | 55 | 12,800 | 1.25 |

Table 2: Synthesis of Polystyrene-b-poly(n-butyl acrylate) using a TEMPO-terminated Polystyrene Macroinitiator